molecular formula C16H17N5 B1416164 N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine CAS No. 1111588-98-7

N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine

Cat. No. B1416164
M. Wt: 279.34 g/mol
InChI Key: VZWIBHKRJFUHLC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, based on their chemical composition and molecular structure.



Synthesis Analysis

Synthesis analysis involves studying the methods and reactions used to synthesize the compound. This can include a variety of chemical reactions, depending on the complexity of the molecule.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Reactivity with Nitric Oxide

  • Kumar, Kalita, and Mondal (2013) explored the reactivity of Cu(II) complexes with similar ligands, including N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine, in the presence of nitric oxide. They found that ligand frameworks significantly influence the reduction mechanism of a Cu(II) center by nitric oxide, emphasizing the structural role in chemical reactions (Kumar, Kalita, & Mondal, 2013).

Crystal Packing and Molecular Interactions

  • Lai, Mohr, and Tiekink (2006) studied similar compounds to understand the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. This research highlights how molecular structures and interactions influence the formation of complex structures (Lai, Mohr, & Tiekink, 2006).

Antibacterial Evaluation and Molecular Docking

  • Al‐Janabi, Elzupir, and Yousef (2020) synthesized novel Schiff bases including compounds related to the query molecule for antibacterial evaluation. They also conducted molecular docking studies indicating potential as SARS-CoV-2 inhibitors, suggesting biomedical applications (Al‐Janabi, Elzupir, & Yousef, 2020).

Corrosion Inhibition

  • Das et al. (2017) researched cadmium(II) Schiff base complexes, including ligands similar to the query molecule, for their corrosion inhibition properties on mild steel. This study presents a bridge between coordination chemistry and material science, particularly in corrosion engineering (Das et al., 2017).

Ethylene Oligomerization Catalysts

  • Nyamato, Ojwach, and Akerman (2016) synthesized amine analogues of imine compounds, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, for use in nickel(II) complexes as catalysts in ethylene oligomerization. This research contributes to the field of industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).

Structural Diversity in Mn(II) Complexes

  • Karmakar et al. (2006) synthesized a family of Mn(II) complexes with tetradentate ligands, including compounds structurally similar to the query molecule, revealing significant structural diversity and novel features. This study has implications for the design of new materials and chemical structures (Karmakar et al., 2006).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions in the study of a compound can include potential applications, further studies needed to fully understand its properties, and potential modifications to improve its properties or reduce its hazards.


properties

IUPAC Name

N'-(4-methylphthalazin-1-yl)-N-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12-13-6-2-3-7-14(13)16(21-20-12)19-11-10-18-15-8-4-5-9-17-15/h2-9H,10-11H2,1H3,(H,17,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWIBHKRJFUHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCCNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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